3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Overview
Description
3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a useful research compound. Its molecular formula is C25H23BrN2O3 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.08921 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quinoxaline Derivatives in Organic Synthesis
Quinoxaline derivatives, including those similar to 3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, have garnered interest in organic chemistry due to their utility in synthesizing complex molecules. These compounds serve as key intermediates in the synthesis of various bioactive molecules and pharmaceutical agents. The flexibility of quinoxaline frameworks allows for the incorporation of diverse functional groups, facilitating the creation of molecules with tailored properties for specific applications (Michelini et al., 2019).
Advances in Catalysis
Research has demonstrated the potential of quinoxaline derivatives in catalysis, particularly in asymmetric synthesis. These compounds have been explored as ligands in transition metal-catalyzed reactions, offering pathways to enantioselective synthesis. For instance, their incorporation into rhodium complexes has shown promising results in the asymmetric hydrogenation of alkenes, highlighting their utility in producing chiral molecules with high enantioselectivity and activity (Imamoto et al., 2012).
Photophysical Properties for Materials Science
The photophysical properties of quinoxaline derivatives have been explored for applications in materials science, including organic light-emitting diodes (OLEDs) and photovoltaic cells. These compounds exhibit desirable electronic characteristics, such as high electron mobility and tunable band gaps, making them suitable for use in electronic and optoelectronic devices. Their structural versatility allows for fine-tuning of their photophysical properties to meet specific requirements of advanced materials (Tian et al., 2019).
Environmental and Green Chemistry
Quinoxaline derivatives have been employed in green chemistry approaches to synthesis, exemplified by methods that utilize eco-friendly solvents and conditions. Innovations in this area include the development of metal-free synthetic routes and the use of renewable resources as reaction media. These approaches aim to reduce the environmental impact of chemical synthesis, aligning with the principles of sustainability and eco-efficiency (Gajare et al., 2020).
Properties
IUPAC Name |
3-(4-bromophenyl)-1-[(4-tert-butylphenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-25(2,3)19-12-8-17(9-13-19)16-31-28-22-7-5-4-6-21(22)27(30)23(24(28)29)18-10-14-20(26)15-11-18/h4-15H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJSVVOOTSWKEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=C(C=C4)Br)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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